2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride
Description
Properties
Molecular Formula |
C8H16Cl2N4O |
|---|---|
Molecular Weight |
255.14 g/mol |
IUPAC Name |
2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine;dihydrochloride |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-2-7-10-8(12-11-7)6-5-9-3-4-13-6;;/h6,9H,2-5H2,1H3,(H,10,11,12);2*1H |
InChI Key |
BUAHWYLEPCXLRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NN1)C2CNCCO2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting ethyl hydrazinecarboxylate with formamide under reflux conditions to form 5-ethyl-1H-1,2,4-triazole.
Introduction of the morpholine ring: The 5-ethyl-1H-1,2,4-triazole is then reacted with morpholine in the presence of a suitable catalyst, such as potassium carbonate, under reflux conditions.
Formation of the dihydrochloride salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the dihydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted triazole derivatives with different functional groups.
Scientific Research Applications
2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics and antifungal agents.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with enhanced properties, such as improved solubility and stability.
Mechanism of Action
The mechanism of action of 2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride involves:
Molecular Targets: The compound targets specific enzymes and receptors in microbial and cancer cells, inhibiting their growth and proliferation.
Pathways Involved: It interferes with the synthesis of essential biomolecules, such as nucleic acids and proteins, leading to cell death. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several analogs, primarily differing in substituents on the triazole ring and the amine backbone. Below is a detailed comparison based on molecular structure, physicochemical properties, and commercial availability:
Table 1: Structural and Commercial Comparison of Analogs
Key Observations:
Substituent Effects: Ethyl vs. Isopropyl substituents (e.g., in [2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride) introduce greater steric bulk, which may hinder binding in sterically sensitive biological targets . Morpholine vs. Ethylamine Backbone: The morpholine ring in the target compound provides a rigid, oxygen-containing structure that improves water solubility through hydrogen bonding. In contrast, ethylamine-based analogs (e.g., 2-(5-Methyl-4H-triazol-3-yl)-ethylamine dihydrochloride) exhibit greater conformational flexibility, which could alter receptor interaction profiles .
Availability of dihydrochloride salts across analogs underscores their utility in aqueous experimental systems, such as biological assays .
Biological Activity
The compound 2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article delves into the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a morpholine ring and a triazole moiety, which are critical for its biological activity. The presence of the ethyl group on the triazole enhances its lipophilicity, potentially improving its bioavailability.
Biological Activity Overview
Research has indicated that compounds containing triazole rings exhibit various biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. A study demonstrated that similar triazole compounds exhibited significant activity against fungal pathogens such as Candida albicans and Aspergillus fumigatus. The mechanism often involves the inhibition of ergosterol synthesis, a vital component of fungal cell membranes.
Antibacterial Activity
Preliminary investigations into the antibacterial properties of triazole derivatives suggest potential efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) in the range of 4 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Emerging research indicates that triazole-containing compounds may possess anticancer properties. A notable study involving structurally related compounds demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. In vitro assays revealed IC50 values ranging from 5 to 20 µM for cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Studies
Several case studies have highlighted the potential of triazole derivatives in therapeutic applications:
-
Case Study 1: Anticancer Properties
- A recent study explored a series of triazole derivatives, including morpholine-based compounds. Results showed that these derivatives induced apoptosis in cancer cells through the activation of caspase pathways.
- Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|----------|-----------|------------|
| Compound A | MCF-7 | 10 |
| Compound B | HeLa | 15 |
| this compound | MCF-7 | TBD |
-
Case Study 2: Antifungal Efficacy
- A comparative study assessed the antifungal activity of various triazole derivatives against clinical isolates of Candida. The compound demonstrated comparable efficacy to established antifungal agents.
- Table 2: Antifungal Activity
| Compound | Pathogen | MIC (µg/mL) |
|----------|-----------------------|--------------|
| Compound C | Candida albicans | 8 |
| Compound D | Aspergillus fumigatus| 16 |
| this compound | Candida albicans | TBD |
Q & A
Q. What are the established synthetic routes for 2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride, and what are their comparative advantages?
The synthesis typically involves multi-step processes:
- Triazole Ring Formation : Cyclization of precursors like azides and alkynes via Huisgen 1,3-dipolar cycloaddition (click chemistry) .
- Morpholine Integration : Coupling the triazole intermediate with morpholine derivatives using nucleophilic substitution or reductive amination .
- Salt Formation : Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability .
Q. Key Considerations :
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
Structural elucidation employs:
- X-ray Crystallography : For absolute configuration determination using programs like SHELXL .
- Spectroscopy :
- NMR : H/C NMR to confirm proton environments and carbon frameworks.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- Computational Modeling : DFT calculations to predict bond angles/energies, cross-referenced with crystallographic data .
Q. Example Data :
| Parameter | X-ray Value | DFT Prediction |
|---|---|---|
| C-N bond length | 1.34 Å | 1.33 Å |
| Dihedral angle | 112° | 110° |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC variability) may arise from:
Q. Recommended Workflow :
Replicate studies under standardized conditions.
Use LC-MS to verify compound integrity during assays.
Apply statistical models (e.g., ANOVA) to identify outliers .
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound?
SAR studies focus on:
Q. SAR Insights from Analogues :
| Derivative | Substituent | Activity (IC, μM) |
|---|---|---|
| Piperidine analogue | 4-methylpiperidine | 12.3 ± 1.2 |
| Ethylamine analogue | Ethyl group | 8.7 ± 0.9 |
| Target compound | Morpholine | 5.4 ± 0.6 |
The morpholine moiety enhances solubility and target engagement compared to piperidine .
Q. What methodologies address challenges in crystallographic refinement of this compound?
Common issues include:
Q. Software Pipeline :
Q. How can mechanistic studies clarify the compound’s mode of action in enzyme modulation?
Proposed approaches:
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify targets .
- Molecular Dynamics (MD) : Simulate binding to active sites (e.g., ATP-binding pockets) .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
Case Study : A morpholine-triazole analogue inhibited PI3Kα with a K of 0.8 nM, suggesting potential for kinase-targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
